6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions may vary, but common reagents include cyclopropylamine, propylamine, and various triazole precursors .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyrazolo[3,4-b]pyridine moieties are crucial for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives and triazole-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications. For example:
Pyrazolo[3,4-b]pyridine derivatives: These compounds are known for their anti-inflammatory, anticancer, and antimicrobial properties.
Triazole-containing molecules: These compounds are widely used in pharmaceuticals for their antifungal, antibacterial, and antiviral activities.
6-cyclopropyl-N-[5-(methylsulfanyl)-1H-1,2,4-triazol-3-yl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
6-cyclopropyl-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7OS/c1-3-6-23-13-11(8-17-23)10(7-12(18-13)9-4-5-9)14(24)19-15-20-16(25-2)22-21-15/h7-9H,3-6H2,1-2H3,(H2,19,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDXNYMIARAOOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=NC(=NN4)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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